molecular formula C12H9N3O4 B13488653 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B13488653
M. Wt: 259.22 g/mol
InChI Key: QFSZJXRBCXUCMD-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

The compound was first synthesized on October 26, 2006, as documented in PubChem (CID: 11379908), with subsequent modifications reported in 2025. Its discovery aligns with broader efforts to explore pyrrolo[3,4-c]pyridine derivatives for antidiabetic applications. Early studies on structurally related molecules, such as 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, demonstrated glucose-lowering effects via insulin-independent mechanisms, stimulating glucose uptake in adipocytes and muscle cells. These findings underscored the scaffold’s potential in metabolic disorder therapeutics.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=NC=C3
InChIKey QFSZJXRBCXUCMD-UHFFFAOYSA-N

The synthesis of this compound typically involves cyclocondensation reactions, as evidenced by analogous routes for pyrrolo[2,3-b]pyridine derivatives. For instance, refluxing aminopyrrolecarbonitriles with active methylene compounds in acetic acid yields fused pyrrolopyridine systems, a strategy adaptable to introducing the piperidine-2,6-dione moiety.

Structural Significance of the Pyrrolo[3,4-c]pyridine Scaffold in Drug Design

The pyrrolo[3,4-c]pyridine core confers three critical advantages in drug design:

  • Rigidity and Planarity : The fused bicyclic system enforces a planar conformation, enhancing binding affinity to flat enzymatic active sites, such as kinases or GPCRs.
  • Hydrogen-Bonding Capacity : The two carbonyl groups at positions 1 and 3 of the pyrrolo[3,4-c]pyridine ring serve as hydrogen-bond acceptors, facilitating interactions with residues in target proteins.
  • Substituent Flexibility : The 2-position piperidine-2,6-dione substituent introduces a sp³-hybridized nitrogen, enabling stereochemical diversification and modulation of pharmacokinetic properties.

Table 2: Structural Features and Pharmacological Implications

Feature Pharmacological Impact
Pyrrolo[3,4-c]pyridine core Enhances binding to planar targets (e.g., ATP-binding pockets)
Piperidine-2,6-dione Introduces conformational flexibility and hydrogen-bond donors
C=O groups at 1,3-positions Facilitate interactions with serine/threonine residues in enzymes

Modifications at the piperidine ring’s 3-position have been shown to influence bioactivity. For example, replacing the dione group with aryloxy substituents in analogous compounds increased insulin sensitivity by over 30% in adipocytes. Similarly, the piperidine ring’s puckered conformation allows for optimal spatial orientation of pharmacophoric groups, as observed in pyrrolidine-based drugs targeting neurological receptors.

The compound’s ChEMBL ID (CHEMBL1795547) links it to high-throughput screening databases, suggesting ongoing investigations into its kinase inhibitory or antimetabolic disorder potential. Its structural similarity to reported analgesics, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, further hints at applications in pain management.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C12H9N3O4/c16-9-2-1-8(10(17)14-9)15-11(18)6-3-4-13-5-7(6)12(15)19/h3-5,8H,1-2H2,(H,14,16,17)

InChI Key

QFSZJXRBCXUCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the construction of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold followed by functionalization with the 2,6-dioxopiperidine group. The key steps include:

  • Formation of the pyrrolo[3,4-c]pyridine-1,3-dione core.
  • Alkylation or substitution at the 2-position with a 2,6-dioxopiperidine moiety.
  • Purification and characterization of the final compound.

Specific Synthetic Routes

Alkylation of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives

A common approach involves alkylation of a pyrrolo[3,4-c]pyridine-1,3-dione intermediate. For example, derivatives such as 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione have been alkylated using alkyl halides in the presence of bases like sodium hydride in anhydrous solvents (e.g., N,N-dimethylformamide) at room temperature. This method allows the introduction of various alkyl groups at the nitrogen atom of the pyrrolo[3,4-c]pyridine ring, which can be further modified to introduce the 2,6-dioxopiperidine substituent.

Formation of Amides and Acids

Starting from ester derivatives of the pyrrolo[3,4-c]pyridine-1,3-dione core, hydrolysis yields the corresponding acids, which can be converted into amides by reaction with various amines. This approach enables the introduction of the piperidyl dione group through amide bond formation, an essential step in synthesizing the target compound.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation Sodium hydride, alkyl halide, DMF, RT N-alkylated pyrrolo[3,4-c]pyridine-1,3-dione derivatives with various alkyl groups introduced
2 Mannich Reaction Formaldehyde, amine, ethanol, reflux Aminomethyl derivatives (Mannich bases) formed at 2-position, enabling further modifications
3 Hydrolysis Aqueous base or acid hydrolysis of ester Conversion of ester to acid intermediate
4 Amide Formation Amines, coupling agents or direct amidation Formation of amide derivatives containing 2,6-dioxopiperidine moiety

Additional Notes

  • The reviewed literature emphasizes the importance of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yields and purity.
  • Analytical techniques including thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming compound identity.
  • The synthetic routes are compatible with scale-up for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their pharmacological profiles:

Compound Substituents Biological Activity Key Findings
Target Compound 2-(2,6-Dioxo-3-piperidyl) Not explicitly reported; inferred CNS activity Structural similarity to sedative/analgesic derivatives (e.g., 33b, 33d) .
4-Methoxy/4-Ethoxy Derivatives 4-alkoxy groups (e.g., compounds 17–26) Analgesic, sedative Superior to aspirin in writhing tests; suppressed locomotor activity in mice .
N-Aminoethyl Derivatives Mannich base substituents (e.g., 13–15) Enhanced analgesic activity Higher yields via bromoethyl condensation; activity comparable to morphine .
4-Chloro Derivatives 4-Cl substitution (e.g., 4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo...) Research use (life sciences) Cataloged as a research compound (CAS: 2154357-70-5); no explicit activity data .
Phenoxy-Substituted Derivatives 4-phenoxy groups (e.g., compounds 6) Antidiabetic Stimulated glucose uptake in muscle/fat cells; no insulin modulation .
30a–30e Series Varied N-alkyl/aryl chains Potent analgesia Outperformed aspirin in hot-plate and writhing tests; lower toxicity than morphine .

Pharmacological Efficacy

  • Analgesic Activity: Derivatives like 30a–30e and 33a–h showed superior analgesic effects to acetylsalicylic acid (ASA) in both hot-plate and writhing tests. Compound 33b and 33d also prolonged thiopental-induced sleep, indicating sedative synergy . The 4-methoxy derivatives (e.g., 19, 20) exhibited activity in hot-plate tests, while N-aminoethyl derivatives (e.g., 9, 11) matched morphine’s efficacy in writhing tests .
  • Sedative Properties :

    • All tested derivatives suppressed spontaneous locomotor activity in mice, with 33b and 33d being the most potent .
  • Antidiabetic Potential: Phenoxy-substituted derivatives (e.g., compound 6) reduced blood glucose by enhancing peripheral glucose uptake, independent of insulin modulation .

Structure-Activity Relationships (SAR)

  • Position 4 Substitution :
    • Alkoxy groups (methoxy, ethoxy) enhance analgesic activity but reduce solubility.
    • Chloro substitution (e.g., 4-Cl) is associated with research utility but unconfirmed therapeutic effects .
  • N-Substituents :
    • Mannich base derivatives (e.g., 13–15 ) improve blood-brain barrier penetration, enhancing CNS activity .
    • Piperazinylalkyl chains (e.g., in VI–XIV ) correlate with depressive CNS effects .
  • Piperidinyl-Dioxo Group : The 2,6-dioxopiperidin-3-yl moiety may mimic GABAergic or opioid pharmacophores, though this requires validation .

Biological Activity

The compound 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of the pyrrolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activities of pyrrolo[3,4-c]pyridine derivatives are extensive and include:

  • Antitumor Activity : Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Analgesic and Sedative Effects : Certain compounds within this class have shown significant analgesic properties comparable to morphine.
  • Antiviral and Antimycobacterial Properties : Some derivatives have demonstrated activity against viral infections and tuberculosis.
  • Inhibition of Apoptosis : The compound has been shown to inhibit caspase-3 activity, a critical enzyme in the apoptosis pathway. This inhibition can lead to increased cell survival in certain contexts, making it a candidate for cancer therapies .
  • Modulation of Neurotransmitter Systems : The sedative effects may be attributed to interactions with neurotransmitter systems such as GABAergic pathways .

1. Antitumor Studies

A study evaluated the cytotoxicity of pyrrolo[3,4-c]pyridine derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity with a therapeutic index suggesting safety in non-cancerous cells .

2. Analgesic Activity

In a series of tests (hot plate and writhing tests), several derivatives were found to exhibit analgesic properties superior to standard analgesics like aspirin. Notably, compounds showed reduced locomotor activity in mice, indicating potential sedative effects alongside pain relief .

3. Antiviral Activity

A subset of derivatives was tested for anti-HIV-1 activity. Compounds with specific substituents demonstrated significant inhibition of HIV replication, highlighting their potential as antiviral agents .

Data Tables

Activity Type Compound Tested IC50/EC50 Values Notes
AntitumorCompound A5 µMModerate cytotoxicity against ovarian cells
AnalgesicCompound B30 µMMore effective than aspirin in writhing test
AntiviralCompound C1.65 µMSignificant anti-HIV activity

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